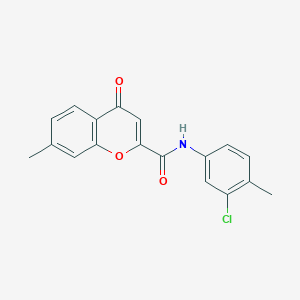![molecular formula C20H24N2O2 B11387396 1H-1,3-Benzimidazole-2-methanol, 1-[2-(2,4-dimethylphenoxy)ethyl]-alpha-ethyl-](/img/structure/B11387396.png)
1H-1,3-Benzimidazole-2-methanol, 1-[2-(2,4-dimethylphenoxy)ethyl]-alpha-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a benzimidazole ring fused with a hydroxymethyl group.
- It has a molecular weight of approximately 162.19 g/mol and a boiling point of 389.17 °C.
- Its chemical structure is represented as follows:
C9H10N2O
1H-1,3-Benzimidazole-2-methanol, 1-[2-(2,4-dimethylphenoxy)ethyl]-alpha-ethyl-: is a chemical compound with the molecular formula CHNO
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of N-methyl-1,2-phenylenediamine with tartaric acid in a 4N HCl aqueous solution, followed by vacuum filtration and pH adjustment with NHOH to obtain the desired product.
Industrial Production: Industrial-scale production methods may vary, but they typically involve similar synthetic steps.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. Detailed analysis requires further investigation.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of other organic molecules.
Biology: It may have applications in drug discovery due to its structural features.
Medicine: Research explores its potential as a therapeutic agent.
Industry: It could find use in specialty chemicals or materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. Further studies are needed to elucidate its targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness requires a comparison with structurally related compounds.
Similar Compounds: Some related compounds include
Remember that this compound’s properties and applications are subject to ongoing research, and further investigations are necessary to fully understand its potential
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-7-5-6-8-17(16)22(20)11-12-24-19-10-9-14(2)13-15(19)3/h5-10,13,18,23H,4,11-12H2,1-3H3 |
InChI Key |
CTTJIBHXEKHLJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=C(C=C3)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11387325.png)
![4-butyl-6-chloro-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11387330.png)
![6-(4-chlorophenyl)-N-(3-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11387334.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11387345.png)
![3-(2-chlorobenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11387346.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B11387353.png)

![3-(biphenyl-4-yl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11387384.png)
![{5-Chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11387388.png)

![1-(2-{1-[4-(Propan-2-yloxy)benzoyl]piperidin-2-yl}ethyl)azepane](/img/structure/B11387395.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11387397.png)

